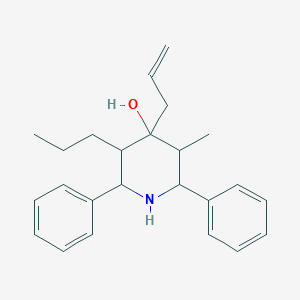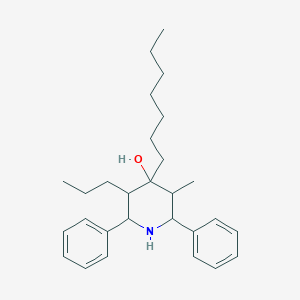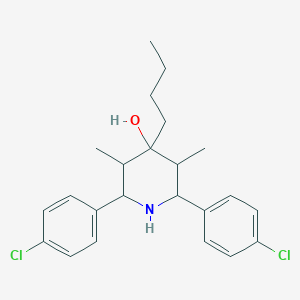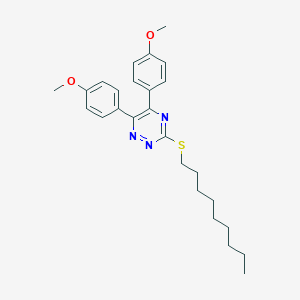![molecular formula C16H12F3NO4 B459084 1-Oxo-2-[3-(trifluoromethyl)phenyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1005068-67-6](/img/structure/B459084.png)
1-Oxo-2-[3-(trifluoromethyl)phenyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-Oxo-2-[3-(trifluoromethyl)phenyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The trifluoromethyl group is known to be quite stable but can participate in certain types of reactions . The carboxylic acid group is typically reactive and can undergo reactions such as esterification and amide formation .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) and their derivatives exhibit significant antioxidant properties, which are crucial for managing oxidative stress-related diseases. Structural modifications, such as the presence of an unsaturated bond on the side chain and alterations in the aromatic ring or the carboxylic function (e.g., esterification and amidation), significantly influence their antioxidant activity. The presence of ortho-dihydroxy phenyl groups (catechol moiety) is particularly important for antioxidant activity, highlighting the potential of structurally similar compounds for antioxidant applications (Razzaghi-Asl et al., 2013).
Applications in Microbial Inhibition
Carboxylic acids are notable for their inhibitory effects on microbial growth, with applications ranging from food preservation to therapeutic agents. Their effectiveness is attributed to their ability to damage microbial cell membranes and lower internal pH levels, suggesting potential use in antimicrobial strategies. This review highlights strategies to enhance microbial tolerance against carboxylic acids through metabolic engineering, which may be relevant for developing new antimicrobial agents or preserving agents (Jarboe et al., 2013).
Role in Cancer Research
The exploration of cinnamic acid derivatives as anticancer agents reveals the underutilized potential of carboxylic acid derivatives in medicinal research. Cinnamic acid derivatives, through various synthetic modifications, have shown promising antitumor efficacy, suggesting a broad avenue for the development of new anticancer compounds. This comprehensive review of synthesis and biological evaluation underlines the importance of structural diversity in medicinal chemistry and its application in cancer research (De et al., 2011).
Liquid-Liquid Extraction of Carboxylic Acids
The review on solvent developments for liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams discusses the importance of carboxylic acids as precursors for industrial chemicals and the technologies available for their recovery. This highlights the relevance of carboxylic acids in industrial applications, especially in the context of sustainable chemistry and bio-based production processes (Sprakel & Schuur, 2019).
Analytical Methods in Antioxidant Activity
This review outlines the critical tests used to determine antioxidant activity, including those based on hydrogen atom transfer and electron transfer, emphasizing the relevance of carboxylic acids and their derivatives in antioxidant analysis. The discussion includes methodologies like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, which are pivotal in evaluating the antioxidant capacity of complex samples, including carboxylic acid derivatives (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
4-oxo-3-[3-(trifluoromethyl)phenyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4/c17-16(18,19)8-2-1-3-9(6-8)20-7-15-5-4-10(24-15)11(14(22)23)12(15)13(20)21/h1-6,10-12H,7H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAHNNVDJMNWOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C23C=CC(O2)C(C3C(=O)N1C4=CC=CC(=C4)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4',8'-dimethyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B459008.png)

![N-(3',5'-dimethyl-2',3'-dihydrospiro[cyclopentane-1,1'-inden]-4'-yl)acetamide](/img/structure/B459013.png)
![6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459014.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N,N-diphenylpropanamide](/img/structure/B459015.png)

![N-{4-nitro-2-methylphenyl}-2-[(8,11,11-trimethyl-3,4,6-triazatricyclo[6.2.1.0~2,7~]undeca-2,4,6-trien-5-yl)sulfanyl]acetamide](/img/structure/B459020.png)


![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B459023.png)
